molecular formula C20H20N2O3S B2657252 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034412-43-4

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2657252
CAS No.: 2034412-43-4
M. Wt: 368.45
InChI Key: BKDLPTROGFMDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole-2-carboxamide core linked to a substituted tetrahydronaphthalene moiety. The structure combines a partially saturated naphthalene ring (with hydroxy and methoxy substituents) and a benzothiazole carboxamide group.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-14-8-9-15-13(11-14)5-4-10-20(15,24)12-21-18(23)19-22-16-6-2-3-7-17(16)26-19/h2-3,6-9,11,24H,4-5,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLPTROGFMDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a tetrahydronaphthalene core and a benzo[d]thiazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N2O3S. The presence of hydroxyl and methoxy groups on the tetrahydronaphthalene ring enhances its solubility and biological interactions. The benzo[d]thiazole group is known for its role in various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrahydronaphthalene structures exhibit significant antimicrobial properties. For instance, derivatives similar to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole derivatives demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity Type
Compound A8Antibacterial
Compound B16Antifungal

Anticancer Activity

The thiazole moiety has been associated with anticancer properties. Research has shown that compounds with similar structural features can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against specific cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

Cell LineIC50 (µM)Reference
Mino (Lymphoma)23.30 ± 0.35
RPMI 8226 (Multiple Myeloma)<10

Enzyme Inhibition

This compound may act as an inhibitor of fatty acid amide hydrolases (FAAH), which are involved in the breakdown of endocannabinoids. By inhibiting FAAH activity, this compound could potentially elevate endocannabinoid levels in the body, leading to various physiological effects .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of thiazole derivatives and found that compounds with methoxy substitutions exhibited enhanced activity against resistant strains of bacteria.
  • Antitumor Potential : Another research focused on the cytotoxic effects of naphthalene derivatives on tumor cell lines. The results indicated significant apoptosis induction in treated cells compared to controls.

Scientific Research Applications

Neuroscience

One of the prominent applications of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide is in the field of neuroscience, particularly concerning neurodegenerative diseases such as Alzheimer's disease. The compound has been investigated for its ability to inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in the pathology of Alzheimer's disease. Studies have shown that it targets the amyloid beta 1-42 monomer effectively, potentially preventing the aggregation that leads to neurotoxicity.

Antimicrobial and Anticancer Activities

Research has also highlighted the antimicrobial and anticancer properties of similar compounds within the thiazole family. For example, derivatives of thiazole have demonstrated significant activity against various bacterial strains and cancer cell lines. Compounds structurally related to this compound have been evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species .

In anticancer studies, compounds with similar structural motifs have shown promising results against human breast adenocarcinoma cell lines (MCF7), indicating potential for development into therapeutic agents .

Pharmacological Mechanisms

The mechanism of action for this compound primarily involves its interaction with specific biological targets like enzymes or receptors involved in disease pathways. The presence of functional groups such as amides and hydroxyls enhances its reactivity and interaction with these targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to optimize yields and purity. Characterization techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the compound's structure.

Case Study 1: Inhibition of Amyloid Beta Oligomer Formation

A study focused on the inhibition of amyloid beta oligomer formation demonstrated that this compound significantly reduced oligomerization rates in vitro. This suggests a potential therapeutic role in Alzheimer's disease treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related thiazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics like Ciprofloxacin, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound’s tetrahydronaphthalene-methyl group distinguishes it from ’s bromo- or aryl-substituted benzothiazoles.

Heterocyclic Cores : While the target and compounds retain the benzothiazole core, ’s benzodioxine-thiadiazole hybrid represents a divergent scaffold with distinct electronic properties .

Physicochemical Properties

  • The target compound’s properties remain uncharacterized in the provided evidence.
  • Spectroscopic Data : compounds were validated via NMR, HRMS, and HPLC, underscoring rigorous analytical workflows applicable to the target compound .

Hypothetical Structure-Activity Relationships (SAR)

  • Substituent Effects : The 6-methoxy group in the target compound may enhance solubility compared to 11’s bromo substituent, while the tetrahydronaphthalene moiety could improve membrane permeability relative to 12a/12b’s aryl groups .
  • Heterocyclic Influence : Benzothiazole derivatives (target, 11, 12a/b) may exhibit different binding affinities compared to benzodioxine-thiadiazole systems () due to variations in π-π stacking and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted tetrahydronaphthalenyl moiety with a benzothiazole-2-carboxamide scaffold. For example, benzothiazole derivatives are synthesized via condensation of thioamide intermediates with halogenated carboxamides under reflux conditions in solvents like ethanol or acetonitrile . Key steps include amidation (e.g., HATU-mediated coupling) and cyclization. The tetrahydronaphthalenyl group may require hydroxylation and methoxylation at specific positions, achieved via nucleophilic substitution or oxidation-reduction sequences .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions and stereochemistry, HPLC for purity assessment (>95% recommended), and mass spectrometry (ESI-MS) to confirm molecular weight. For example, in related benzothiazole carboxamides, NMR signals for methoxy groups appear at δ 3.8–4.0 ppm, while aromatic protons in the tetrahydronaphthalene ring resonate at δ 6.5–7.2 ppm .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs’ reported activities. For instance, benzothiazole derivatives with methoxy/hydroxy groups show antitumor activity in MTT assays (e.g., against HeLa or MCF-7 cells) . Antimicrobial activity can be tested via microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tetrahydronaphthalenyl moiety, given its stereochemical complexity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control stereochemistry at the 1-hydroxy position. For example, use (S)-proline-derived catalysts in key cyclization steps, as demonstrated in thiazole peptidomimetics . Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize racemization.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from variations in cell line specificity , assay conditions (e.g., serum concentration, incubation time), or substituent positioning. Conduct dose-response studies (IC50/EC50) across multiple cell lines and validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining ). Cross-reference with analogs like N-(2-phenylthiazolidin-3-yl)benzothiazole carboxamides, where fluorophenyl substituents enhance potency .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like topoisomerase II or tubulin, using crystallographic data (PDB IDs: 1ZXM, 3WKA). Generate QSAR models based on electronic (HOMO/LUMO) and steric descriptors (LogP, polar surface area) from analogs . Validate predictions with MM-PBSA binding free energy calculations .

Q. What methods improve solubility and stability for in vivo studies?

  • Methodological Answer : Formulate as nanoparticles (e.g., PEGylated liposomes) or use cyclodextrin inclusion complexes . For stability, replace labile groups (e.g., ester-to-amide bioisosteres) and characterize degradation products via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can researchers address chiral center racemization during storage or administration?

  • Methodological Answer : Store the compound in anhydrous, inert atmospheres (argon) at –20°C. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity. For in vivo use, consider prodrug strategies (e.g., acetyl-protected hydroxy groups) to prevent racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.